molecular formula C19H22N2O3 B11681218 Propyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11681218
M. Wt: 326.4 g/mol
InChI Key: IGXCTQSBKPSGCN-UHFFFAOYSA-N
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Description

Propyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a pyridine ring fused with a hexahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-acetylpyridine with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline

Biological Activity

Propyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique molecular structure that includes a hexahydroquinoline core. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3, with a molecular weight of 326.4 g/mol. The compound features several functional groups that contribute to its biological activity:

Component Description
Hexahydroquinoline coreBicyclic structure with nitrogen atoms
Propyl groupEnhances lipophilicity
Methyl groupPotentially modulates biological interactions
Pyridine ringKnown for diverse biological activities

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Anticancer Activity : Studies have shown that derivatives of hexahydroquinoline can modulate multidrug resistance (MDR) in cancer cells. For instance, compounds with similar structures have been evaluated for their ability to inhibit P-glycoprotein (P-gp), a key efflux transporter associated with MDR in cancer therapy .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities. The structural features of these compounds play a crucial role in their efficacy against various pathogens .
  • Anti-inflammatory Effects : Certain derivatives have been tested for their ability to inhibit nitric oxide production in inflammatory models. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

A notable study investigated the synthesis and biological evaluation of substituted 5-oxo hexahydroquinoline derivatives. These compounds were tested against P-glycoprotein overexpressing human uterine sarcoma cells (MES-SA-DX5). The results indicated that specific derivatives significantly blocked P-gp efflux and induced apoptosis in resistant cancer cells .

Another study focused on the anti-inflammatory effects of related quinoline derivatives. It was found that certain compounds effectively inhibited inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression in LPS-induced RAW 264.7 cells .

Summary of Biological Activities

Activity Description
AnticancerModulation of P-glycoprotein activity; induction of apoptosis in resistant cancer cells
AntimicrobialSignificant activity against bacterial and fungal pathogens
Anti-inflammatoryInhibition of nitric oxide production; modulation of inflammatory pathways

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

propyl 2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H22N2O3/c1-3-10-24-19(23)16-12(2)21-14-7-4-8-15(22)18(14)17(16)13-6-5-9-20-11-13/h5-6,9,11,17,21H,3-4,7-8,10H2,1-2H3

InChI Key

IGXCTQSBKPSGCN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)CCC2)C

Origin of Product

United States

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